molecular formula C10H9F3O2 B1315196 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone CAS No. 75822-11-6

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone

Cat. No. B1315196
CAS RN: 75822-11-6
M. Wt: 218.17 g/mol
InChI Key: KCQDIOQETYWJRX-UHFFFAOYSA-N
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Description

4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone, also known by its chemical formula C₁₀H₉F₃O₂ , is a synthetic organic compound. It falls under the class of aromatic ketones and is characterized by its trifluoromethyl group (CF₃) attached to the phenyl ring. The compound exhibits a pale yellow appearance and is typically handled as a solid powder. Its molecular weight is approximately 204.15 g/mol .


Synthesis Analysis


Chemical Reactions Analysis

4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone can participate in various chemical reactions, including condensation reactions, nucleophilic substitutions, and reductions. For instance, it undergoes condensation with biphenyl, terphenyl, and other aromatic compounds to form new 3F polymers . Further studies are needed to explore its reactivity in different contexts.

Scientific Research Applications

Structural and Chemical Properties

Research on o-hydroxyacetophenone derivatives, including 2-hydroxy-5-methoxy-4-methylacetophenone, highlights the significance of weak intermolecular interactions such as hydrogen bonds, C–H⋯π, and π⋯π interactions in determining the crystal packing and molecular geometry. These studies emphasize the role of such interactions in forming supramolecular assemblies, which could have implications for the design of molecular materials and understanding the solid-state properties of similar compounds like 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone (Basab Chattopadhyay et al., 2012).

Synthetic Applications

The synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones demonstrates the versatility of acetophenone derivatives in organic synthesis. These compounds are synthesized from 2-hydroxyacetophenone hydrazones, indicating the potential of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone in generating novel organic compounds through cyclization and other chemical reactions (H. Alkhathlan, 2003).

Modification of Phenolic Hydroxyl Groups

Studies on the removal of phenolic hydroxyl groups in lignin model compounds, including 4-hydroxy-3-methoxyacetophenone, reveal the impact of such modifications on photostability. This suggests potential applications of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone in materials science, particularly in developing photostable materials through chemical modification (T. Hu et al., 2000).

Photopolymerization Applications

Research into nitroxide-mediated photopolymerization introduces compounds with chromophore groups linked to the aminoxyl function, suggesting that acetophenone derivatives, by virtue of their structural flexibility and electronic properties, could be explored for use in photoinitiated polymerization processes. This opens up possibilities for using 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone in developing new photopolymerization initiators (Y. Guillaneuf et al., 2010).

properties

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQDIOQETYWJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505331
Record name 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone

CAS RN

75822-11-6
Record name 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75822-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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